molecular formula C17H22N2O4 B2907773 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide CAS No. 2034496-24-5

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2907773
CAS No.: 2034496-24-5
M. Wt: 318.373
InChI Key: SCRFLIQQTNMEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a pyrrolidinone ring, an ethoxyethyl linker, and a tolylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Ethoxyethyl Linker Attachment: The ethoxyethyl linker is introduced via an etherification reaction, where an ethylene glycol derivative reacts with the pyrrolidinone ring in the presence of a suitable catalyst, such as a strong acid or base.

    Tolylacetamide Moiety Introduction: The final step involves the acylation of the ethoxyethyl-pyrrolidinone intermediate with m-tolylacetic acid or its activated derivative (e.g., an acyl chloride) under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyethyl linker or the tolylacetamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), suitable solvents (e.g., dichloromethane, ethanol).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be incorporated into polymeric materials to enhance their mechanical properties or introduce specific functionalities.

    Chemical Biology: The compound can serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxyethyl linker and tolylacetamide moiety can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(phenyl)acetamide: Similar structure with a phenyl group instead of a tolyl group.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity compared to its para-tolyl and phenyl analogs. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets and different physicochemical properties.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-13-3-2-4-14(11-13)12-15(20)18-7-9-23-10-8-19-16(21)5-6-17(19)22/h2-4,11H,5-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFLIQQTNMEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.